3-Hidroxipirazina-2-carboxamida

Descripción general

Descripción

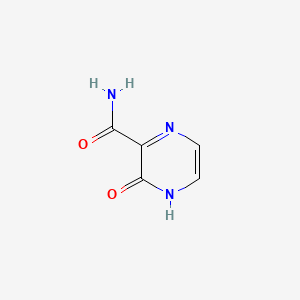

3-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a broad-spectrum viral polymerase inhibitor and a structural analogue of T-705 . It inhibits the polymerases of RNA viruses after being converted to a ribonucleoside triphosphate (RTP) metabolite .

Synthesis Analysis

The synthesis of 3-Hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination . The overall yield of this process is about 8% .Molecular Structure Analysis

The molecular structure of 3-Hydroxypyrazine-2-carboxamide is almost planar . The intramolecular O−H•••O hydrogen bond forms a 6-member ring . In the crystal, molecules are packed governed by both hydrogen bonds and stacking interactions .Physical And Chemical Properties Analysis

3-Hydroxypyrazine-2-carboxamide is a crystal-powder with a very pale yellow to brown or gray color . It has a density of 1.5±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 33.2±0.3 cm3, and it has a molar volume of 93.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

3-Hidroxipirazina-2-carboxamida: es un intermedio crítico en la producción de diversos fármacos a base de pirazina . Se utiliza en la síntesis de compuestos mediante nitración, empleando ácido sulfúrico y nitrato de potasio como reactivos. La optimización de este proceso mejora la pureza del rendimiento, lo cual es crucial para las aplicaciones farmacéuticas.

Investigación Antiviral

Este compuesto ha mostrado potencial como agente antiviral de amplio espectro . Inhibe la ARN polimerasa viral convirtiéndose en un metabolito de trifosfato de ribonucleótido (RTP), demostrando actividad contra virus como Zika, influenza y fiebre aftosa. Su eficacia como agente antiviral varía según el tipo de virus y la etapa de infección.

Metabolismo Celular y Envejecimiento

Como precursor de la nicotinamida adenina dinucleótido (NAD+), this compound desempeña un papel en el metabolismo celular y el envejecimiento . El aumento de los niveles de NAD+ puede potencialmente ralentizar o revertir los problemas de salud relacionados con la edad, convirtiéndolo en una herramienta valiosa para estudiar los mecanismos del envejecimiento.

Tratamiento de Condiciones Médicas

Las investigaciones sugieren que la this compound puede ser efectiva en el tratamiento de afecciones como la diabetes, la obesidad y las enfermedades cardiovasculares . Mejora la sensibilidad a la insulina, reduce la inflamación y mejora el flujo sanguíneo, ofreciendo múltiples beneficios terapéuticos.

Química de Coordinación en Ingeniería de Cristales

Este compuesto y sus derivados, como la 3-hidroxipirimidina-2-carboxamida, se utilizan como ligandos en la química de coordinación, particularmente en la ingeniería de cristales . Desempeñan un papel importante en el diseño y la síntesis de estructuras cristalinas complejas.

Investigación en Biotecnología

En biotecnología, la this compound se utiliza para estudiar el metabolismo celular y el envejecimiento . Su capacidad para aumentar los niveles de NAD+ la ha convertido en una herramienta valiosa para investigar los mecanismos subyacentes del envejecimiento y las enfermedades relacionadas con la edad.

Mecanismo De Acción

Target of Action

3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is an antiviral compound that primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a prime target for antiviral drugs .

Mode of Action

The compound’s mode of action involves its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite is recognized by the viral RNA polymerase as a substrate, competing with guanosine 5’-triphosphate (GTP), which results in the inhibition of viral RNA synthesis .

Biochemical Pathways

The active form of 3-Hydroxypyrazine-2-carboxamide, pyrazine-ribofuranosyl-5′-triphosphate, is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) through the proton-coupled electron transfer (PCET) mechanism in the immune system . This suggests that the compound may play a role in the body’s immune response to viral infections.

Result of Action

The primary molecular effect of 3-Hydroxypyrazine-2-carboxamide is the inhibition of viral RNA synthesis, which effectively blocks the replication of many RNA viruses . This includes a variety of RNA viruses, including Zika virus (ZIKV), influenza virus, sandy virus, bunyavirus, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV) .

Action Environment

The action of 3-Hydroxypyrazine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s active form is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) in the immune system . This suggests that the compound’s action, efficacy, and stability could be affected by the state of the body’s immune response and the presence of inflammation.

Safety and Hazards

3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where 3-Hydroxypyrazine-2-carboxamide acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .

Cellular Effects

3-Hydroxypyrazine-2-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, 3-Hydroxypyrazine-2-carboxamide has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .

Molecular Mechanism

The molecular mechanism of 3-Hydroxypyrazine-2-carboxamide involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxypyrazine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .

Dosage Effects in Animal Models

The effects of 3-Hydroxypyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.

Metabolic Pathways

3-Hydroxypyrazine-2-carboxamide is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .

Transport and Distribution

Within cells and tissues, 3-Hydroxypyrazine-2-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of 3-Hydroxypyrazine-2-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing 3-Hydroxypyrazine-2-carboxamide to its site of action, ensuring its efficacy in inhibiting viral replication .

Propiedades

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPBAPFUXAADQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203888 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55321-99-8 | |

| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55321-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

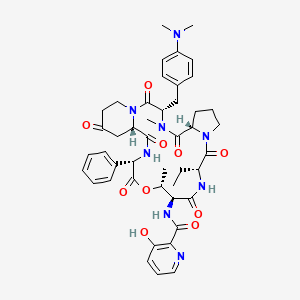

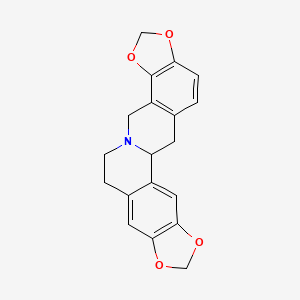

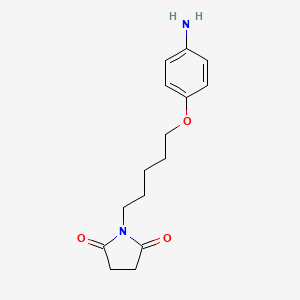

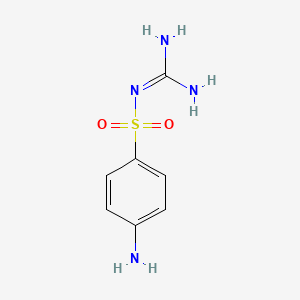

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)